molecular formula C7H5ClO3 B044635 5-Chlorosalicylic acid CAS No. 321-14-2

5-Chlorosalicylic acid

Cat. No. B044635
CAS RN: 321-14-2
M. Wt: 172.56 g/mol
InChI Key: NKBASRXWGAGQDP-UHFFFAOYSA-N
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Patent
US05246942

Procedure details

To a cold solution of 100 ml methanol is slowly added 100 ml thionyl chloride followed by 30 g of 5-chlorosalicylic acid. This is then refluxed overnight, the solvent removed and the residue dissolved in ether. The ether is washed with a sodium bicarbonate solution, water, dried over magnesium sulfate and evaporated to dryness to obtain methyl 5-chlorosalicylate which is used directly in the next step.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.[Cl:5][C:6]1[CH:14]=[C:10]([C:11]([OH:13])=[O:12])[C:9]([OH:15])=[CH:8][CH:7]=1.[CH3:16]O>>[Cl:5][C:6]1[CH:14]=[C:10]([C:11]([O:13][CH3:16])=[O:12])[C:9]([OH:15])=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
ClC1=CC=C(C(C(=O)O)=C1)O
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
This is then refluxed overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the solvent removed
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in ether
WASH
Type
WASH
Details
The ether is washed with a sodium bicarbonate solution, water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C(C(=O)OC)=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.